5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine is an organic compound that belongs to the class of oxazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound.
Preparation Methods
The synthesis of 5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde and hydroxylamine hydrochloride.
Formation of Oxime: The 4-(trifluoromethyl)benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.
Cyclization: The oxime is then subjected to cyclization using an appropriate dehydrating agent like phosphorus oxychloride (POCl3) to form the oxazole ring, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on various biological pathways and targets.
Medicine: Research is conducted to explore its potential as a drug candidate for treating various diseases, leveraging its unique chemical properties.
Industry: The compound is used in the development of materials with specific properties, such as enhanced stability or reactivity, due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine can be compared with other similar compounds, such as:
4-(trifluoromethyl)phenyl isocyanate: This compound also contains a trifluoromethyl group attached to a phenyl ring but differs in its functional group, which is an isocyanate instead of an oxazole.
4-(trifluoromethyl)benzoic acid: This compound has a carboxylic acid group attached to the phenyl ring with a trifluoromethyl substituent, offering different reactivity and applications.
5-methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine: This compound features a triazolopyrimidine ring system with a trifluoromethylphenyl substituent, providing unique biological activities and applications.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the oxazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
81465-68-1 |
---|---|
Molecular Formula |
C10H7F3N2O |
Molecular Weight |
228.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.